

An In-depth Technical Guide to N-(phenoxyacetyl)glycine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(phenoxyacetyl)glycine*

Cat. No.: B081086

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **N-(phenoxyacetyl)glycine**, a molecule of interest in chemical and pharmaceutical research. The information is presented to be a valuable resource for professionals in drug development and related scientific fields.

Molecular Structure and Identifiers

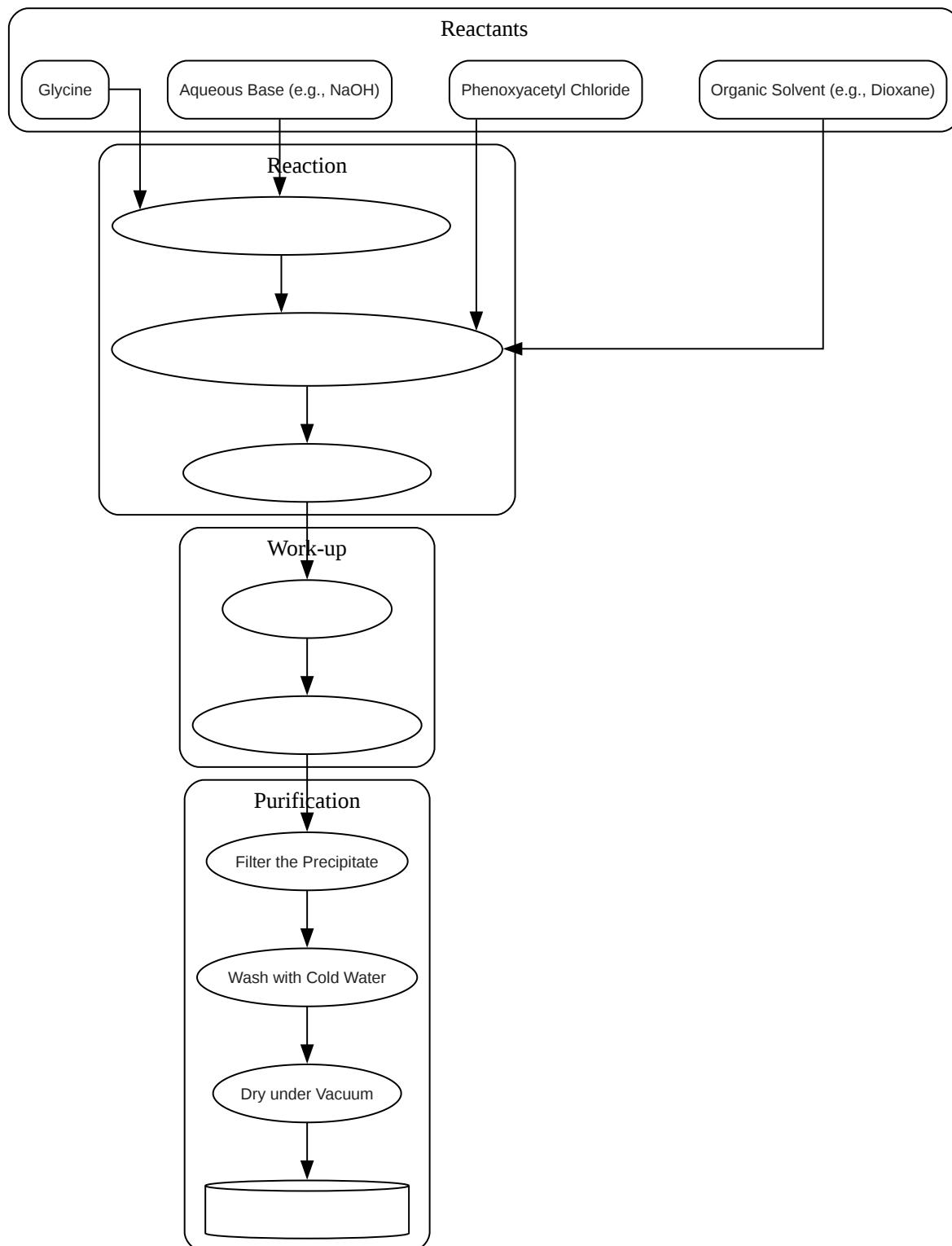
N-(phenoxyacetyl)glycine, also known as 2-(phenoxyacetamido)acetic acid, is a derivative of the simplest amino acid, glycine. The core structure features a glycine molecule where one of the amino group's hydrogen atoms is replaced by a phenoxyacetyl group.

Table 1: Molecular Identifiers for **N-(phenoxyacetyl)glycine**

Identifier	Value
IUPAC Name	2-(phenoxyacetamido)acetic acid
CAS Number	14231-45-9 [1]
Molecular Formula	C ₁₀ H ₁₁ NO ₄ [1]
Molecular Weight	209.20 g/mol [1]
InChI Key	MYTAKEVMLYCYIE-UHFFFAOYSA-N
SMILES	O=C(O)CNC(=O)COc1ccccc1

Physicochemical Properties

While extensive experimental data for **N-(phenoxyacetyl)glycine** is not readily available in public databases, its structural motifs suggest it is a solid at room temperature with some degree of solubility in polar organic solvents. Further experimental characterization is required to fully elucidate its physicochemical profile.


Synthesis of **N-(phenoxyacetyl)glycine**

A detailed, peer-reviewed experimental protocol for the synthesis of **N-(phenoxyacetyl)glycine** is not explicitly available. However, based on established methods for the synthesis of N-acylated amino acids, a plausible synthetic route can be proposed. This would likely involve the acylation of glycine with phenoxyacetyl chloride under basic conditions.

Proposed Experimental Protocol: Synthesis via Acylation

This proposed protocol is based on general methods for N-acylation of amino acids and would require optimization for this specific transformation.

Workflow for the Proposed Synthesis of **N-(phenoxyacetyl)glycine**

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **N-(phenoxyacetyl)glycine**.

Materials:

- Glycine
- Sodium hydroxide (or another suitable base)
- Phenoxyacetyl chloride
- Dioxane (or another suitable water-miscible organic solvent)
- Hydrochloric acid (concentrated)
- Distilled water

Procedure:

- Dissolve glycine in an aqueous solution of sodium hydroxide at 0-5 °C.
- Slowly and simultaneously, add a solution of phenoxyacetyl chloride in dioxane and an additional equivalent of aqueous sodium hydroxide to the glycine solution, maintaining the temperature at 0-5 °C and the pH in the alkaline range.
- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
- Upon completion, cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2.
- The resulting precipitate of **N-(phenoxyacetyl)glycine** can be collected by filtration.
- Wash the crude product with cold water to remove inorganic salts.
- Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
- Dry the purified product under vacuum.

Spectroscopic Characterization

Specific experimental spectroscopic data for **N-(phenoxyacetyl)glycine** is not widely available in public repositories. The following tables outline the expected signals based on the chemical structure and data from analogous compounds.

Table 2: Predicted ^1H NMR Spectral Data for **N-(phenoxyacetyl)glycine**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 4.0	d	2H	-NH-CH ₂ -COOH
~ 4.6	s	2H	-O-CH ₂ -CO-
~ 6.9-7.0	m	3H	Ar-H (ortho and para)
~ 7.2-7.3	m	2H	Ar-H (meta)
~ 8.2	t	1H	-NH-
~ 10-12	br s	1H	-COOH

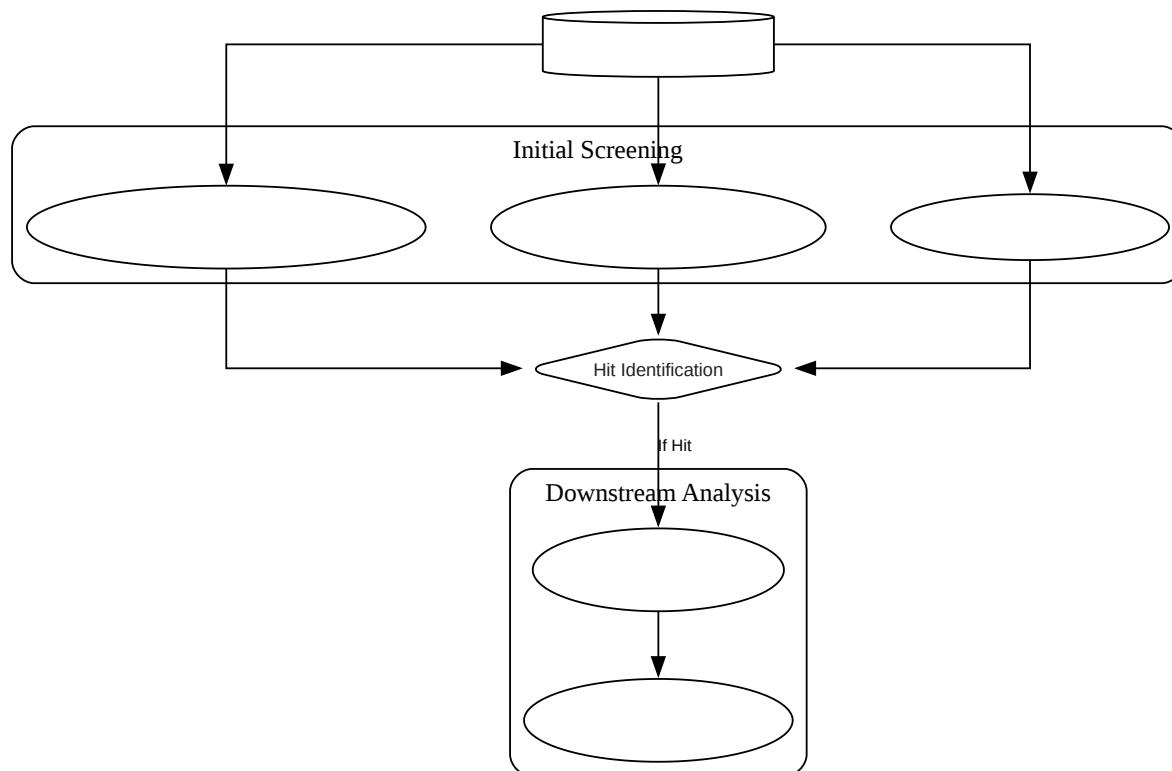
Table 3: Predicted ^{13}C NMR Spectral Data for **N-(phenoxyacetyl)glycine**

Chemical Shift (ppm)	Assignment
~ 41	-NH-CH ₂ -COOH
~ 67	-O-CH ₂ -CO-
~ 114	Ar-C (ortho)
~ 121	Ar-C (para)
~ 129	Ar-C (meta)
~ 158	Ar-C-O
~ 169	-NH-C=O
~ 171	-COOH

Table 4: Predicted Key IR Absorption Bands for **N-(phenoxyacetyl)glycine**

Wavenumber (cm ⁻¹)	Functional Group
3300-2500	O-H stretch (carboxylic acid)
~ 3300	N-H stretch (amide)
~ 1720	C=O stretch (carboxylic acid)
~ 1650	C=O stretch (amide I)
~ 1550	N-H bend (amide II)
~ 1240	C-O-C stretch (aryl ether)

Mass Spectrometry:


- Expected [M-H]⁻: 208.05 m/z
- Expected [M+H]⁺: 210.07 m/z

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or implication of **N-(phenoxyacetyl)glycine** in any signaling pathways. Research into various derivatives of phenoxyacetic acid has explored their potential as anti-inflammatory, antibacterial, and antifungal agents.^[2] This suggests that **N-(phenoxyacetyl)glycine** could be a candidate for biological screening in these and other therapeutic areas.

Given its structural similarity to other biologically active glycine conjugates, a hypothetical screening workflow could be envisioned to explore its potential effects.

Workflow for Biological Screening of **N-(phenoxyacetyl)glycine**

[Click to download full resolution via product page](#)

Caption: A hypothetical workflow for the biological evaluation of **N-(phenoxyacetyl)glycine**.

This guide serves as a foundational resource for **N-(phenoxyacetyl)glycine**. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [matrixscientific.com \[matrixscientific.com\]](https://matrixscientific.com)
- 2. [jetir.org \[jetir.org\]](https://jetir.org)
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(phenoxyacetyl)glycine]. BenchChem, [2025], [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081086#n-phenoxyacetyl-glycine-molecular-structure\]](https://www.benchchem.com/product/b081086#n-phenoxyacetyl-glycine-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com